2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and an anilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions . The reaction mixture is heated to around 145°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is similar in structure but has three tert-butyl groups instead of one.
2,6-Di-tert-butylphenol: This compound lacks the anilino substituent and has two tert-butyl groups.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound has a benzotriazole group instead of the anilino substituent.
Uniqueness
2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it valuable for research and industrial applications.
Properties
CAS No. |
215033-72-0 |
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Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[(2-propan-2-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C20H25NO/c1-14(2)16-10-6-7-12-18(16)21-13-15-9-8-11-17(19(15)22)20(3,4)5/h6-14,22H,1-5H3 |
InChI Key |
FNVXCOAPSDAVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Origin of Product |
United States |
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